

# Foundational Research on TES-991: A Modulator of Cellular Metabolism

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## Compound of Interest

Compound Name: TES-991

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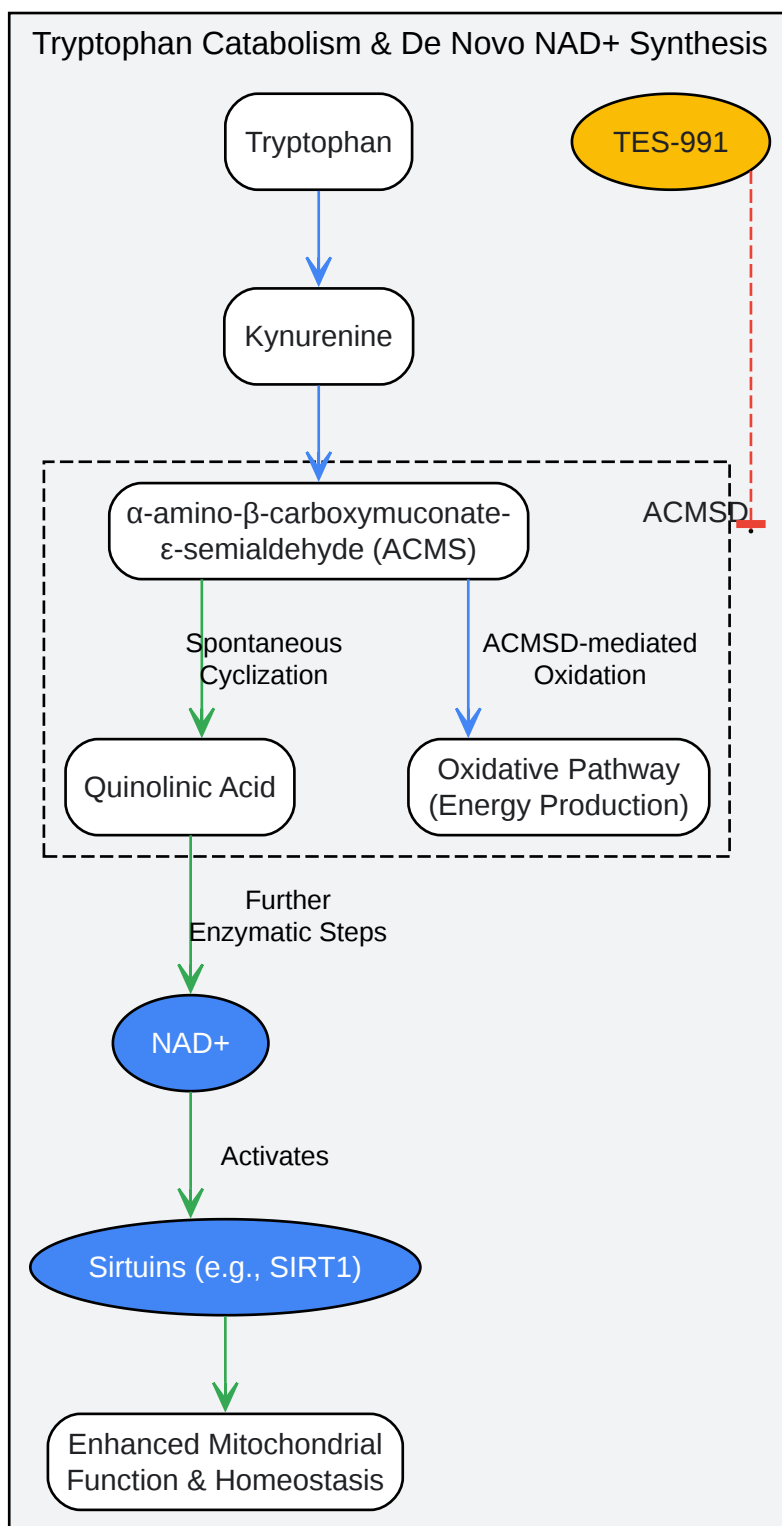
An In-depth Technical Guide for Researchers and Drug Development Professionals

**TES-991** is a potent and selective inhibitor of human  $\alpha$ -Amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo synthesis pathway of nicotinamide adenine dinucleotide (NAD<sup>+</sup>)[1][2]. By targeting ACMSD, **TES-991** effectively modulates cellular metabolism, primarily by increasing intracellular NAD<sup>+</sup> levels, which has shown therapeutic potential in preclinical models of metabolic and age-related diseases[3]. This document provides a comprehensive overview of the foundational research on **TES-991**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant cellular pathways.

## Core Mechanism of Action

**TES-991** functions by inhibiting ACMSD, an enzyme at a critical branching point in the tryptophan-to-NAD<sup>+</sup> synthesis pathway, also known as the kynurenine pathway[3]. ACMSD catalyzes the conversion of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde (ACMS) to  $\alpha$ -aminomuconate- $\epsilon$ -semialdehyde, directing it towards complete oxidation. By inhibiting ACMSD, **TES-991** promotes the spontaneous cyclization of ACMS into quinolinic acid, a direct precursor to NAD<sup>+</sup>[3]. The resulting increase in the cellular NAD<sup>+</sup> pool enhances the activity of NAD<sup>+</sup>-dependent enzymes, such as sirtuins (e.g., SIRT1), which are crucial regulators of mitochondrial function, stress resistance, and metabolic homeostasis[3].

The mechanism can be visualized as a redirection of metabolic flux within the de novo NAD<sup>+</sup> synthesis pathway.



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Caption: Mechanism of **TES-991** action on the de novo NAD<sup>+</sup> synthesis pathway.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on **TES-991**.

Table 1: In Vitro Potency of **TES-991**

| Target | Parameter | Value | Reference |
|--------|-----------|-------|-----------|
|--------|-----------|-------|-----------|

| Human ACMSD | IC<sub>50</sub> | 3 nM | [\[1\]](#) |

Table 2: In Vivo Effects of **TES-991** on Tissue NAD<sup>+</sup> Levels in Mice Mice were fed a chow diet supplemented with **TES-991** (15 mg/kg body weight) for 10 days.

| Tissue  | Change in NAD <sup>+</sup> Content (vs. Control) | Reference           |
|---------|--|---------------------|
| Liver   | Increased  | <a href="#">[3]</a> |
| Kidneys | Increased  | <a href="#">[3]</a> |
| Brain   | Increased  | <a href="#">[3]</a> |
| Heart   | Unaffected                                       | <a href="#">[3]</a> |

| Skeletal Muscle | Unaffected | [\[3\]](#) |

Table 3: Pharmacokinetic Properties of **TES-991** in Mice

| Administration Route | Dose      | Half-life (t <sub>1/2</sub> ) | Key Observation                                 | Reference           |
|----------------------|-----------|-------------------------------|---|---------------------|
| Intravenous          | 0.5 mg/kg | ~4.0 - 5.0 hours              | Low blood clearance and volume of distribution. | <a href="#">[1]</a> |

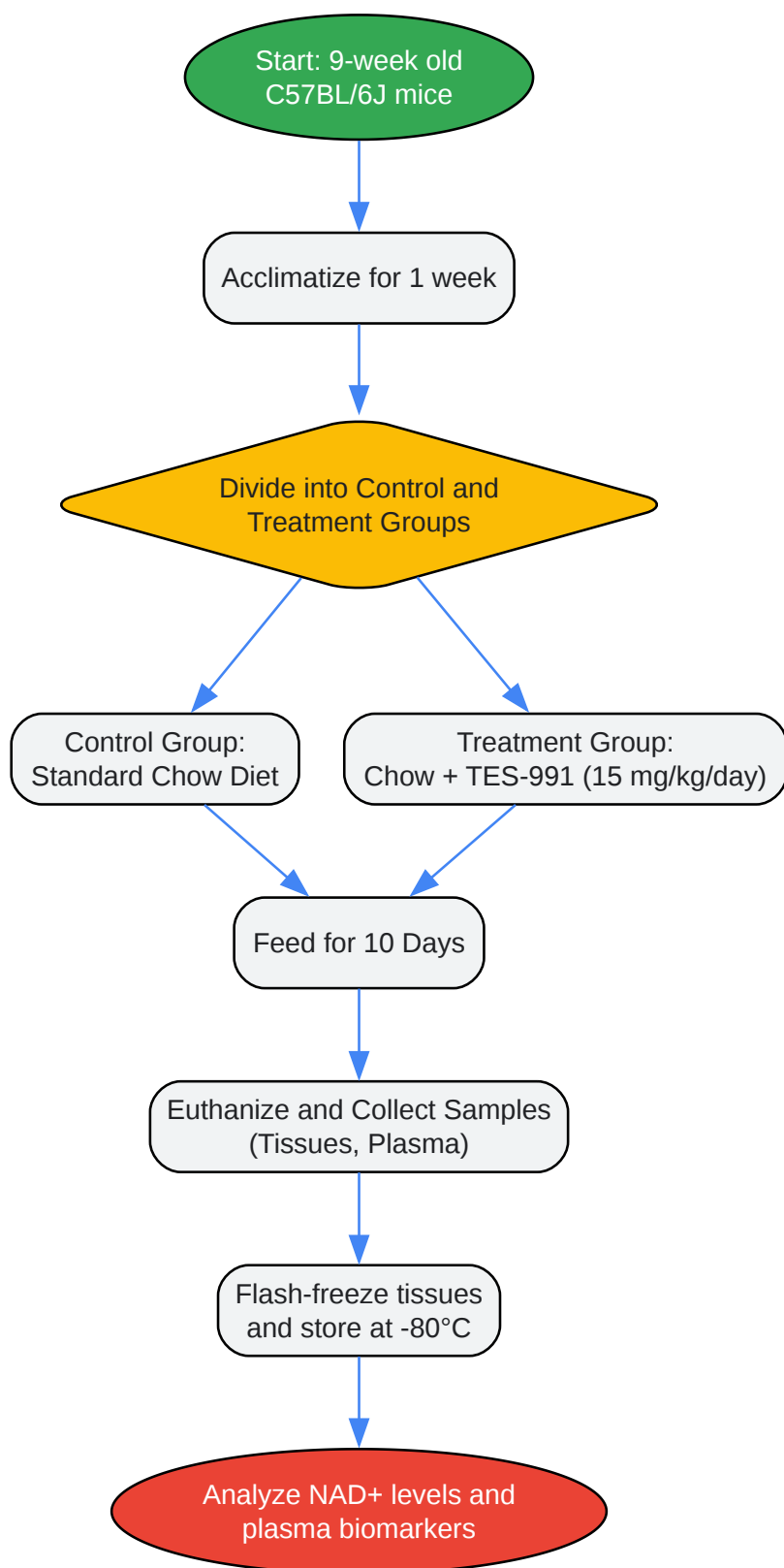
| Oral | 5 mg/kg | Not specified | Quantifiable blood concentrations for up to 8 hours. | [\[1\]](#) |

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments performed to characterize **TES-991**.

This protocol describes the method for assessing the effect of **TES-991** on metabolic parameters in a mouse model.

- **Animal Model:** 9-week old male C57BL/6J mice are used.
- **Acclimatization:** Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
- **Diet Formulation:** A standard chow diet is used as the control. For the treatment group, the chow is supplemented with **TES-991** to achieve a final concentration that provides a dose of 15 mg/kg of body weight per day, assuming average daily food consumption.
- **Treatment Period:** Mice are fed the respective diets (control or **TES-991** supplemented) for a period of 10 days.
- **Sample Collection:** At the end of the treatment period, animals are euthanized. Tissues (liver, kidneys, brain, heart, skeletal muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.
- **Analysis:** Tissues are analyzed for NAD<sup>+</sup> content using established biochemical assays, such as HPLC-based methods. Plasma may also be collected to assess markers of liver and kidney function (e.g., ALT, AST)[3].



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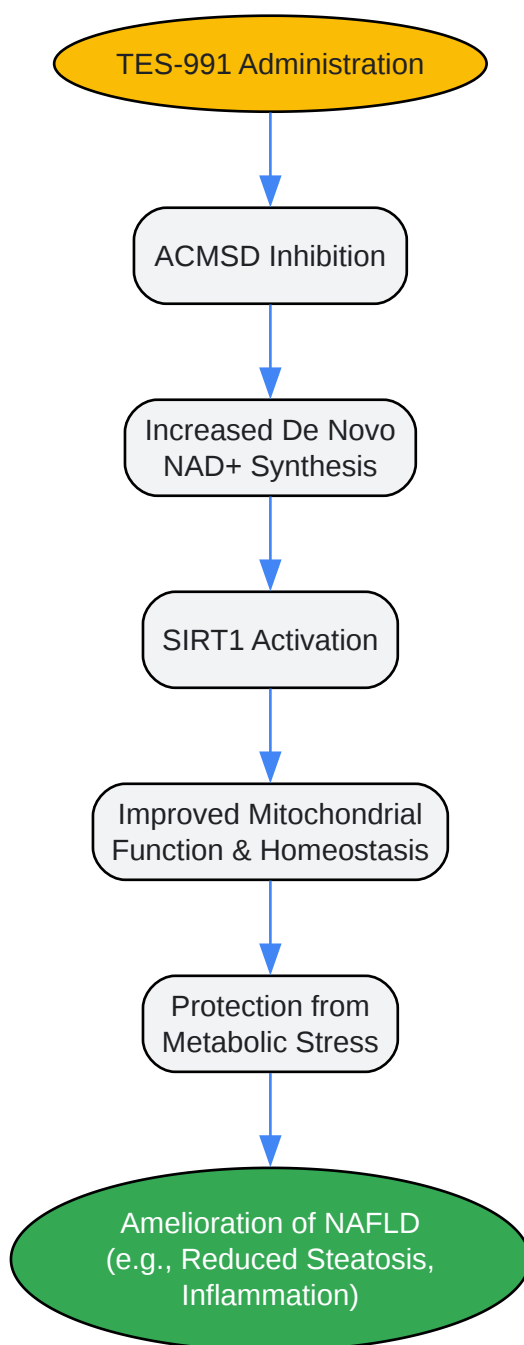
Caption: Experimental workflow for in vivo evaluation of **TES-991** in mice.

This protocol is designed to investigate the direct effects of **TES-991** on liver cells, particularly in the context of metabolic stress.

- **Cell Isolation:** Primary hepatocytes (PH) are isolated from mice (e.g., C57BL/6J) using a two-step collagenase perfusion method.
- **Cell Culture:** Isolated hepatocytes are plated on collagen-coated plates and cultured in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum, penicillin-streptomycin, and dexamethasone.
- **Metabolic Stress Induction:** To model conditions like NAFLD, cells are exposed to a mixture of fatty acids, such as 0.33 mM palmitate and 0.66 mM oleate, for a defined period (e.g., 6 hours)[3].
- **TES-991 Treatment:** Concurrently with or prior to the fatty acid challenge, cells are treated with either vehicle (e.g., DMSO) or **TES-991** at a specified concentration (e.g., 500 nM)[3].
- **Endpoint Analysis:** After the treatment period, cells are harvested for various analyses:
  - **Gene Expression:** RNA is extracted, and mRNA levels of genes involved in fatty acid oxidation (e.g., Cpt1a, Acadl) are quantified using qRT-PCR[3].
  - **Metabolic Assays:** Cellular NAD<sup>+</sup> levels, ATP content, and reactive oxygen species (ROS) production can be measured.
  - **Fatty Acid Oxidation (FAO):** FAO rates can be assessed by measuring the oxidation of radiolabeled fatty acids (e.g., <sup>14</sup>C-palmitate).

## Therapeutic Potential and Logical Relationships

The foundational research on **TES-991** suggests a clear logical progression from its molecular mechanism to its potential therapeutic applications. By inhibiting ACMSD, **TES-991** increases NAD<sup>+</sup>, which in turn activates SIRT1. This cascade of events leads to improved mitochondrial function and protection against metabolic stress. This rationale has been tested in preclinical models of NAFLD, where **TES-991** administration attenuated liver steatosis, inflammation, and damage[3]. The protective effect in the liver was shown to be dependent on SIRT1, highlighting the importance of this pathway in mediating the beneficial effects of **TES-991**[3].



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Caption: Logical flow from **TES-991**'s mechanism to its therapeutic potential in NAFLD.

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